14-epi-Dextromethorphan
Description
Structure
3D Structure
Properties
CAS No. |
1453167-99-1 |
|---|---|
Molecular Formula |
C18H25NO |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(1S,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17-,18-/m0/s1 |
InChI Key |
MKXZASYAUGDDCJ-SZMVWBNQSA-N |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@H]2[C@@H]1CC4=C3C=C(C=C4)OC |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Binding Profile of 14 Epi Dextromethorphan
Investigation of N-Methyl-D-Aspartate (NMDA) Receptor Interactions
Dextromethorphan (B48470) (DM) and its primary active metabolite, dextrorphan (B195859) (DXO), are well-characterized as non-competitive antagonists of the N-Methyl-D-Aspartate (NMDA) receptor. wikipedia.orgpicmonic.comnih.govebi.ac.uk This interaction occurs at the phencyclidine (PCP) site within the receptor's ion channel. wikipedia.org The antagonism is considered low-affinity and uncompetitive. nih.govdrugbank.com This mechanism is believed to be central to many of DM's neurological effects. picmonic.comgoogle.com
The NMDA receptor, an ionotropic glutamate (B1630785) receptor, plays a critical role in synaptic plasticity, learning, and memory. ebi.ac.uk By blocking the NMDA receptor, dextromethorphan can modulate glutamatergic neurotransmission. google.com This action is similar to other NMDA receptor antagonists like ketamine and phencyclidine, and it is this antagonism that is thought to produce dissociative effects at high doses. wikipedia.orggoogle.com While both DM and its metabolite DXO act on the receptor, dextrorphan is a more potent NMDA receptor antagonist than dextromethorphan itself. wikipedia.orgwikipedia.org Structural analogs of dextromethorphan also demonstrate functional NMDA receptor antagonism in vivo. dtic.mil
Studies comparing the binding affinities of various compounds for the NMDA receptor highlight the activity of dextromethorphan and its analogs.
| Compound | Binding Affinity (Ki, nM) | Receptor Site | Source |
|---|---|---|---|
| Dextromethorphan | Low-affinity | PCP/MK-801 site | wikipedia.orgnih.gov |
| Dextrorphan | More potent than Dextromethorphan | PCP/MK-801 site | wikipedia.orgwikipedia.org |
| Dextrallorphan | Twice as potent as Dextromethorphan | NMDA Receptor | wikipedia.org |
Analysis of Sigma-1 Receptor (σ1R) Agonism/Antagonism
The sigma-1 receptor is involved in modulating various neurotransmitter systems, including the glutamatergic system. google.com Agonism at this receptor can influence calcium signaling and the activity of ion channels. google.com Unlike its levorotatory counterparts, which have different pharmacological actions, the dextrorotatory isomer, dextromethorphan, displays a notable affinity for the sigma-1 receptor. nih.gov Dextrallorphan, a related morphinan (B1239233), also acts as a σ1 receptor agonist and is often used in research to selectively block these sites. wikipedia.org
| Compound | Activity | Source |
|---|---|---|
| Dextromethorphan | Agonist | wikipedia.orgnih.govdrugbank.com |
| Dextrallorphan | Agonist | wikipedia.org |
Evaluation of Monoamine Transporter Interactions (Serotonin, Norepinephrine)
Dextromethorphan acts as a nonselective inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake, targeting the serotonin transporter (SERT) and the norepinephrine transporter (NET). wikipedia.org This action effectively increases the synaptic availability of these key monoamine neurotransmitters, a mechanism shared with several classes of antidepressant medications. wikipedia.org This property contributes to the risk of serotonin syndrome when dextromethorphan is combined with other serotonergic drugs, such as monoamine oxidase inhibitors (MAOIs) or selective serotonin reuptake inhibitors (SSRIs). picmonic.comricardinis.pt
While dextromethorphan's affinity for these transporters is significant, some studies note a discrepancy between the values from functional assays and those from radioligand binding inhibition assays for NET. touro.edu The inhibition of SERT is considered a key part of its multimodal activity. google.com Dextrallorphan, in contrast, has no significant affinity for the serotonin or norepinephrine transporters. wikipedia.org
| Compound | Target | Activity | Source |
|---|---|---|---|
| Dextromethorphan | SERT | Inhibitor | wikipedia.org |
| Dextromethorphan | NET | Inhibitor | wikipedia.org |
| Dextrallorphan | SERT / NET | No significant affinity | wikipedia.org |
Assessment of Nicotinic Acetylcholine (B1216132) Receptor Modulations
Dextromethorphan has been identified as an antagonist and negative allosteric modulator of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α3β4 subtype. wikipedia.orgnih.govdrugbank.comricardinis.pt Both dextromethorphan and its metabolite dextrorphan can block the activation of several nAChR subtypes, including α3β4, α4β2, and α7. ebi.ac.uk This blockade is non-competitive. ebi.ac.uk This interaction represents another facet of its complex central nervous system activity, distinguishing it from other NMDA antagonists. ricardinis.pt
Exploration of Other Potential Neurotransmitter Receptor Affinities
Beyond its primary targets, dextromethorphan displays affinity for a range of other receptors, although generally at lower potencies. Research has identified it as a ligand for serotonin 5-HT1B/1D, histamine (B1213489) H1, and α2-adrenergic receptors. wikipedia.org It is important to note that despite its structural similarity to morphinan opioids like codeine and levorphanol, dextromethorphan has minimal to no significant affinity for the mu (μ) opioid receptor, which accounts for its lack of classical opioid analgesic and addictive properties. wikipedia.orgricardinis.ptnih.gov Its stereoisomer, levomethorphan, in contrast, is a potent opioid agonist. ricardinis.pt Dextrallorphan also shows no significant affinity for μ-opioid or δ-opioid receptors. wikipedia.org
Enzymatic Biotransformation and Metabolic Pathways of 14 Epi Dextromethorphan
Investigation of Cytochrome P450 Enzyme System Interactions (e.g., CYP2D6, CYP3A4, CYP2C9)
The biotransformation of dextromethorphan (B48470) is predominantly mediated by the polymorphic enzyme CYP2D6 and, to a lesser extent, by CYP3A4. nih.govresearchgate.net Other isoforms, such as CYP2C9, have been investigated but appear to play a minimal role.
CYP2D6: This enzyme is primarily responsible for the O-demethylation of dextromethorphan to its active metabolite, dextrorphan (B195859). nih.govnih.gov The activity of CYP2D6 is subject to significant genetic polymorphism, leading to different metabolic phenotypes in the population, including poor, intermediate, extensive, and ultrarapid metabolizers. nih.gov This genetic variability can significantly impact the pharmacokinetics and pharmacodynamics of the compound. In individuals with reduced CYP2D6 activity (poor metabolizers), the O-demethylation pathway is impaired. nih.govnih.gov
CYP3A4: The N-demethylation of dextromethorphan to 3-methoxymorphinan (MEM) is mainly catalyzed by CYP3A4. nih.govwikipedia.org While CYP2D6 can also contribute to N-demethylation, CYP3A4 is the major enzyme for this pathway due to its higher abundance in the liver. wikipedia.org In poor metabolizers of CYP2D6, the metabolic clearance of dextromethorphan is shunted towards the CYP3A4-mediated N-demethylation pathway. nih.gov
CYP2C9: Studies utilizing chemical inhibitors have indicated that CYP2C9 has a minimal effect on the metabolism of dextromethorphan.
The table below summarizes the primary P450 enzymes involved in dextromethorphan metabolism and their major metabolic products.
| Enzyme | Metabolic Pathway | Primary Metabolite |
| CYP2D6 | O-demethylation | Dextrorphan |
| CYP3A4 | N-demethylation | 3-Methoxymorphinan (MEM) |
Comparative Metabolic Stability Studies in In Vitro Systems (e.g., Microsomal Assays)
In vitro models, particularly human liver microsomes, are crucial tools for studying the metabolic stability of compounds. These assays provide valuable data on the intrinsic clearance and potential for drug-drug interactions.
Microsomal stability assays for dextromethorphan have demonstrated that its metabolism is highly dependent on the presence of NADPH, a necessary cofactor for CYP450 enzymes. The rate of dextromethorphan depletion is significantly influenced by the CYP2D6 genotype of the liver microsomes used.
Studies with human liver microsomes have shown biphasic kinetics for O-demethylation in extensive metabolizers, indicating the involvement of both a high-affinity (CYP2D6) and a low-affinity enzyme. nih.gov In contrast, poor metabolizer microsomes exhibit a single, low-affinity component. nih.gov The N-demethylation pathway to 3-methoxymorphinan, however, does not show significant differences between extensive and poor metabolizer microsomes. nih.gov
The following table presents representative kinetic parameters for the primary metabolic pathways of dextromethorphan in human liver microsomes from extensive metabolizers.
| Metabolic Pathway | Enzyme | Km (μM) |
| O-demethylation (High Affinity) | CYP2D6 | 2.2 - 9.4 |
| O-demethylation (Low Affinity) | Other CYPs | 55.5 - 307.3 |
| N-demethylation | CYP3A4 | 632 - 977 |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum.
Identification and Characterization of Novel Metabolites
The primary metabolites of dextromethorphan are well-characterized. However, secondary metabolism and the formation of minor metabolites also occur.
The main metabolic pathways and resulting products are:
O-demethylation: Catalyzed by CYP2D6, this pathway converts dextromethorphan to dextrorphan . nih.gov Dextrorphan is also pharmacologically active.
N-demethylation: Primarily mediated by CYP3A4, this pathway leads to the formation of 3-methoxymorphinan (MEM) . nih.govwikipedia.org
Further metabolism of these primary metabolites can occur:
Dextrorphan can undergo subsequent N-demethylation by CYP3A4 to form 3-hydroxymorphinan . nih.gov
3-methoxymorphinan can be O-demethylated by CYP2D6 to also yield 3-hydroxymorphinan . nih.gov
This secondary metabolite, 3-hydroxymorphinan, is a product of both metabolic pathways. Additionally, these metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion from the body. researchgate.net
The metabolic scheme can be summarized in the following table:
| Parent Compound | Primary Metabolic Pathway | Primary Metabolite | Secondary Metabolic Pathway | Secondary Metabolite |
| Dextromethorphan | O-demethylation (CYP2D6) | Dextrorphan | N-demethylation (CYP3A4) | 3-Hydroxymorphinan |
| Dextromethorphan | N-demethylation (CYP3A4) | 3-Methoxymorphinan | O-demethylation (CYP2D6) | 3-Hydroxymorphinan |
Structure Activity Relationship Sar Studies of 14 Epi Dextromethorphan and Its Analogs
Influence of Stereochemical Configuration at C14 on Pharmacological Activity
The introduction of a hydroxyl (-OH) group at the C14 position of the morphinan (B1239233) scaffold significantly impacts pharmacological activity, and its stereochemical orientation is a critical determinant of the resulting effects. In many morphinan series, the presence of a 14-hydroxyl group can influence the compound's pharmacological profile. plos.org For instance, in the class of agonists, a C14-hydroxyl group has been observed to slightly decrease in vitro potency while paradoxically increasing in vivo potency. plos.org
Comparative SAR Analysis with Dextromethorphan (B48470) and Other Morphinan Derivatives
Dextromethorphan (DM), the parent compound of 14-epi-Dextromethorphan, has a complex pharmacological profile, acting as a sigma-1 receptor agonist and a non-competitive NMDA receptor antagonist, with minimal affinity for classical opioid receptors. wikipedia.orgdrugbank.comnih.gov Its activity is largely attributed to this unique receptor interaction profile. ebi.ac.uk When comparing this compound to DM and other morphinans, several key structural elements come into play.
Key Structural Comparisons:
C14-Hydroxylation: The addition of a 14-hydroxyl group to various morphinan cores generally leads to potent analgesics. akjournals.com For example, introducing a 14-OH group to dihydromorphinone and dihydrocodeinone to create oxymorphone and oxycodone, respectively, results in compounds more potent than their 14-unsubstituted counterparts. akjournals.com This suggests that the C14-hydroxyl moiety itself is a critical pharmacophore.
N-Substituent: The nature of the substituent on the nitrogen atom at position 17 is a well-established determinant of a morphinan's activity, often distinguishing between agonists and antagonists. plos.org For instance, replacing the N-methyl group of oxymorphone with an N-cyclopropylmethyl group converts the potent agonist into the antagonist naltrexone. acs.org
C6-Carbonyl Group: The presence of a carbonyl group at the C6 position, as seen in derivatives like oxycodone, is often preferable to a hydroxyl group for enhancing mu-opioid receptor affinity and agonist potency. plos.org
4,5-Epoxy Bridge: The ether bridge between C4 and C5, characteristic of morphine and its derivatives, is another site for modification. Morphinans lacking this 4,5-ether linkage have been shown to exhibit different receptor selectivity profiles, such as increased kappa-opioid receptor (KOR) selectivity compared to their 4,5-epoxy counterparts. rsc.org
The combination of the C14-epi-hydroxyl configuration with other structural features from different morphinan classes allows for a fine-tuning of the pharmacological profile. The table below illustrates the receptor binding profiles of Dextromethorphan, providing a baseline for understanding how modifications like the C14-epi-hydroxyl group might alter target engagement.
| Target Receptor/Transporter | Action | Binding Affinity (Ki, nM) |
|---|---|---|
| Sigma-1 (σ1) Receptor | Agonist | Data Varies |
| NMDA Receptor (PCP site) | Antagonist | Data Varies |
| Serotonin (B10506) Transporter (SERT) | Inhibitor | Data Varies |
| Norepinephrine (B1679862) Transporter (NET) | Inhibitor | Data Varies |
| Nicotinic Acetylcholine (B1216132) Receptors (α3β4) | Antagonist | Data Varies |
This table summarizes the known actions of Dextromethorphan at various receptors. The specific binding affinities can vary between studies. This profile serves as a reference for comparative analysis with this compound and its analogs.
Computational Approaches to Predict Receptor Binding and Enzyme Interactions
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for predicting how a ligand like this compound might interact with biological targets at a molecular level. innovareacademics.inplos.org These in silico techniques can provide insights into binding modes, identify key amino acid residues involved in the interaction, and estimate the binding affinity before a compound is synthesized. plos.org
Molecular docking studies involve placing a 3D model of the ligand into the binding site of a protein target. For instance, docking Dextromethorphan into the NSP6 protein of SARS-CoV-2 revealed a binding affinity score of -6.5 kcal/mol, with its methoxy (B1213986) group forming a hydrogen bond with the residue Lys61. nih.gov Similar studies could be performed for this compound with its primary targets, such as the sigma-1 and NMDA receptors, to visualize how the altered C14 stereochemistry affects its orientation and interactions within the binding pocket.
Molecular dynamics simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time, providing a more dynamic picture of the interaction and the stability of the complex. nih.gov These computational approaches can also be applied to predict interactions with metabolic enzymes, such as the cytochrome P450 (CYP) family, which are responsible for drug metabolism. mdpi.com For example, docking studies have been used to explore the binding of various compounds to the active sites of CYP3A4, CYP2B6, and CYP2C19, identifying critical residues for these interactions. mdpi.com Such an analysis for this compound could predict its metabolic fate and potential for drug-drug interactions.
Design and Synthesis of this compound Derivatives for SAR Elucidation
The systematic design and synthesis of new derivatives are essential for fully elucidating the SAR of a lead compound. nih.govmdpi.com For this compound, this would involve creating a library of analogs with specific structural modifications to probe the importance of different molecular features.
The synthetic process for creating such derivatives often starts with a key intermediate. The N-demethylation of precursor morphinans is a crucial step to produce nor-derivatives (secondary amines), which can then be re-alkylated with various groups to explore the impact of the N-substituent. semmelweis.hunih.gov For example, reacting a nor-compound with ethyl acrylate (B77674) or ethyl bromoacetate (B1195939) can introduce different linker types at the nitrogen position. semmelweis.hu
Based on this principle, a synthetic strategy for elucidating the SAR of this compound could involve:
Synthesis of the core 14-epi-normorphinan: Developing a robust synthetic route to the core scaffold without the N-methyl group.
Varying the N-substituent: Introducing a range of alkyl, cycloalkyl, and arylalkyl groups at the nitrogen position to investigate their influence on receptor affinity and functional activity (agonist vs. antagonist).
This systematic approach, combining design, synthesis, and pharmacological testing, allows researchers to build a comprehensive map of the structure-activity landscape for this unique class of morphinans. service.gov.uk
Preclinical in Vitro and in Vivo Pharmacological Models for Mechanistic Elucidation of 14 Epi Dextromethorphan
Cellular Assays for Neuroprotection and Neuroinflammation
Cellular assays provide a foundational understanding of a compound's direct effects on specific cell types involved in neurological and inflammatory processes. In the context of DXM, these assays have been crucial for dissecting its impact on neurons and glial cells, particularly microglia, which are the primary immune cells of the central nervous system (CNS). arvojournals.orgscienceopen.com
Studies on primary microglial cell cultures have shown that DXM can suppress inflammatory responses. scienceopen.com When these cells are activated by inflammatory agents like lipopolysaccharide (LPS), they release a host of pro-inflammatory and neurotoxic factors. scienceopen.com Research indicates that DXM treatment can inhibit the production of these factors, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). arvojournals.orgnih.gov This effect is linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. arvojournals.orgmdpi.com
Furthermore, DXM has been shown to reduce oxidative stress in cellular models by suppressing the activity of NADPH oxidase, an enzyme responsible for producing reactive oxygen species (ROS). usf.edu In neuron-glia cultures, DXM protected dopaminergic neurons from inflammation-induced degeneration by inhibiting microglial activation and reducing both extracellular free radicals and intracellular ROS. usf.eduresearchgate.net This suggests a direct neuroprotective effect by mitigating the harmful microenvironment created by activated microglia. researchgate.net
| Cellular Model | Key Findings | Mechanism of Action |
| Primary Microglial Cells (LPS-stimulated) | Suppressed expression of TNF-α and subsequent caspase-3 signaling. scienceopen.com | Downregulation of epigenetic histone mechanisms in proinflammatory cytokines. scienceopen.com |
| Mesencephalic Neuron-Glia Cultures (LPS-stimulated) | Reduced microglia-mediated degeneration of dopaminergic neurons. researchgate.net | Inhibition of microglial activation and production of neurotoxic factors. researchgate.net |
| Retinal Pigment Epithelial (ARPE-19) Cells | Protected against oxidative stress-induced changes. usf.edu | Inhibition of NADPH oxidase and reduction of reactive oxygen species (ROS). usf.edu |
| Porcine & Human Primary Chondrocytes (TNF-α-stimulated) | Blocked collagen II degradation and MMP-13 expression. mdpi.com | Inhibition of NF-κB and AP-1 signaling pathways. mdpi.com |
Studies in In Vitro Models of Neurological or Inflammatory Conditions
Building on cellular assays, in vitro models of specific diseases allow for the study of DXM's mechanisms in a more pathologically relevant context. These models often use cell cultures to simulate the conditions of diseases like stroke, Parkinson's disease, or osteoarthritis.
In models of glutamate-induced neurotoxicity, which mimics the excitotoxic damage seen in ischemic stroke, DXM demonstrates protective effects. nih.gov Its action as an uncompetitive NMDA receptor antagonist is a key mechanism in preventing neuronal damage from excessive glutamate (B1630785). nih.govnih.gov Dextrorphan (B195859), the primary active metabolite of DXM, has also been shown to attenuate hypoxic neuronal injury in culture. ahajournals.org
For inflammatory conditions, such as arthritis, in vitro studies using chondrocytes (cartilage cells) have been employed. In a model using TNF-α to induce an inflammatory response in porcine and human chondrocytes, DXM was found to protect against cartilage matrix degradation. mdpi.com It achieved this by inhibiting the production of matrix metalloproteinase-13 (MMP-13), an enzyme that breaks down collagen, through the blockade of the NF-κB and AP-1 signaling pathways. mdpi.com Similar protective effects were observed when the inflammatory stimulus was IL-1β. mdpi.com
In vitro studies have also been used to investigate DXM's potential in protecting pancreatic islets. In a model of cytokine-mediated islet cell death, DXM was shown to preserve beta cell mass, highlighting its anti-inflammatory and cytoprotective effects beyond the CNS. researchgate.net
Animal Models for Investigating Specific Biological Pathways and Molecular Mechanisms
Animal models are essential for understanding the in vivo effects of DXM and how its molecular actions translate to therapeutic potential across various neurological and inflammatory diseases.
In animal models of Parkinson's disease, DXM has shown therapeutic effects associated with decreased microglial activation. arvojournals.org The protection of dopamine (B1211576) neurons in these models is attributed to the inhibition of neurodegenerative inflammatory responses. nih.govresearchgate.net Similarly, in models of traumatic brain injury (TBI) and multiple sclerosis, the benefits of DXM are linked to its activity at NMDA and sigma-1 receptors, as well as its ability to reduce inflammation. nih.govarvojournals.org
A mouse model of collagen-induced arthritis (CIA), which shares pathological similarities with rheumatoid arthritis and severe osteoarthritis, was used to examine the in vivo efficacy of DXM. mdpi.com Treatment with DXM reduced the incidence and severity of the disease, protecting against cartilage damage and bone erosion. mdpi.com These findings correlated with the in vitro results, confirming its anti-inflammatory and chondroprotective effects. mdpi.com
In a rat model of acute liver failure leading to hepatic encephalopathy, DXM administration improved motor activity and decreased brain levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β). nih.gov This neuroprotective effect was also associated with a reduction in brain oxidative stress. nih.gov Furthermore, studies in a rat model of chronic temporal lobe epilepsy showed that DXM could mitigate seizure frequency and improve cognitive function, effects linked to the inhibition of NADPH oxidase (NOX2) and subsequent reduction in neuronal loss. nih.gov
| Animal Model | Condition Investigated | Key Findings | Investigated Pathways/Mechanisms |
| Mouse Model of Parkinson's Disease | Neurodegeneration | Showed therapeutic effects associated with decreased microglial activation. arvojournals.org | Inhibition of neuroinflammation. nih.gov |
| Collagen-Induced Arthritis (CIA) Mouse Model | Inflammatory Arthritis | Reduced disease incidence and severity; protected against cartilage damage and bone erosion. mdpi.com | Anti-inflammatory and chondroprotective effects. mdpi.com |
| Rat Model of Acute Liver Failure | Hepatic Encephalopathy | Improved motor activity; decreased brain inflammation and oxidative stress. nih.gov | Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). nih.gov |
| Kainic Acid-Induced Rat Model | Chronic Temporal Lobe Epilepsy | Mitigated seizure frequency and improved cognitive function. nih.gov | Inhibition of NADPH oxidase (NOX2). nih.gov |
| Sprague-Dawley Rat Model | Reproductive Function | Chronic administration induced testicular oxidative stress. researchgate.net | Oxidative stress markers. researchgate.net |
Advanced Analytical Techniques for Research and Characterization of 14 Epi Dextromethorphan
Chromatographic Methods (e.g., HPLC, GC-MS, UPLC-MS/TOF) for Quantitative and Qualitative Analysis in Research Matrices
Chromatographic techniques are fundamental for the separation, identification, and quantification of 14-epi-Dextromethorphan from complex mixtures, such as reaction intermediates, final products, or biological samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-MS/TOF) are among the most powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of Dextromethorphan (B48470) and its related compounds, often employing reverse-phase columns. impactfactor.org For instance, a method for the simultaneous estimation of Guaifenesin and Dextromethorphan HBr uses a Syncronus C8 column with an isocratic mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. impactfactor.org The retention of Dextromethorphan, a hydrophobic basic compound, is influenced by both reversed-phase and cation-exchange mechanisms, which can be controlled by adjusting the mobile phase's organic solvent content, pH, and buffer concentration. helixchrom.com Chiral HPLC methods are particularly crucial for separating stereoisomers, such as the enantiomers of Dextromethorphan's key starting materials, using columns like Chiralpak ID-3 with a gradient mobile phase. japsonline.comresearchgate.net UV detection is commonly set around 278-280 nm. helixchrom.comresearchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a gold standard for its high specificity and the reproducibility of mass spectra generated via electron ionization (EI). nih.gov It is routinely used for detecting and quantifying Dextromethorphan and its metabolites in forensic toxicology. the-ltg.org A typical GC-MS method involves a splitless injection mode with the carrier gas helium, and a temperature-programmed column leading to a mass spectrometer operating in full-scan mode. nih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and UPLC-MS(E)/TOF offer superior sensitivity and speed. These methods are essential for metabolic studies, allowing for the quantification of Dextromethorphan and its metabolites like Dextrorphan (B195859), 3-Methoxymorphinan, and their glucuronide conjugates in biological fluids such as saliva and urine. the-ltg.orgresearchgate.net A UPLC-MS(E)/TOF method has been validated for the quantitative analysis of Dextromethorphan and other drugs in postmortem blood, using deuterated internal standards and achieving a limit of quantification of 25 ng/mL. nih.gov
| Technique | Column Type | Mobile Phase / Carrier Gas | Detection Method | Application Notes | Reference |
|---|---|---|---|---|---|
| HPLC | Reverse-Phase (e.g., C8, C18), Chiral (e.g., Chiralpak ID-3) | ACN/Water with buffers (e.g., Ammonium acetate, Phosphate) | UV (278-280 nm) | Suitable for purity testing and simultaneous analysis with other compounds. Chiral columns are essential for isomer separation. | impactfactor.orghelixchrom.comresearchgate.net |
| GC-MS | Capillary Column (e.g., DB-5MS) | Helium | Mass Spectrometry (EI) | "Gold standard" for forensic analysis due to reproducible spectra and extensive libraries. | nih.govthe-ltg.org |
| UPLC-MS/MS | Reverse-Phase (e.g., C8) | Gradient of ACN/Water with additives (e.g., Formic Acid) | Tandem Mass Spectrometry (MS/MS) | High sensitivity for quantifying metabolites in biological matrices like urine and saliva. | the-ltg.orgresearchgate.net |
| UPLC-MS(E)/TOF | UPLC Column | Not specified | Time-of-Flight Mass Spectrometry | Provides high-resolution mass data for accurate quantification in complex samples like postmortem blood. | nih.gov |
Spectroscopic Methodologies (e.g., UV-Vis, Fluorimetry) for Research Applications
Spectroscopic methods offer simple, rapid, and cost-effective means for the quantification of compounds in research settings, particularly for bulk materials and pharmaceutical formulations.
UV-Vis Spectrophotometry is a common technique for the determination of Dextromethorphan. The compound exhibits a characteristic UV absorption maximum (λmax) at approximately 278 nm in 0.1N HCl. researchgate.net This method has been validated according to ICH guidelines and demonstrates linearity in concentration ranges suitable for quality control assays. researchgate.net Another approach, the Area Under Curve (AUC) method, measures absorbance over a wavelength range (e.g., 250-295 nm) and has also been successfully applied. ijpcsonline.com
Fluorimetry provides an alternative spectroscopic method with potentially higher sensitivity. For related compounds like Guaifenesin, native fluorescence can be measured (e.g., emission at 302 nm with excitation at 223 nm) for quantification in various samples, including plasma. nih.gov While specific fluorimetric methods for this compound are not documented, its structural similarity to other fluorescent morphinans suggests this technique could be developed for sensitive detection.
| Technique | Parameter | Typical Value / Range | Solvent/Conditions | Reference |
|---|---|---|---|---|
| UV-Vis Spectrophotometry | λmax | ~278 nm | 0.1N HCl | researchgate.net |
| UV-Vis Spectrophotometry (AUC) | Wavelength Range | 250 - 295 nm | Water | ijpcsonline.com |
| Fluorimetry (Analogous Compound) | Excitation / Emission | 223 nm / 302 nm | 0.1N HCl (pH 1.5) | nih.gov |
Electrochemical Techniques for Compound Detection and Characterization
Electrochemical methods offer high sensitivity, rapid response, and the potential for miniaturization, making them valuable for detecting electroactive compounds like morphinan (B1239233) derivatives. researchgate.net These techniques are based on the characteristic electrochemical profile of a molecule, which reveals its electroactive moieties. researchgate.net
Potentiometry has been used to develop ion-selective electrodes for Dextromethorphan. researchgate.net These sensors, often incorporating an ion-pair complex within a PVC matrix, show a rapid, near-Nernstian response across a wide concentration range (e.g., 10⁻⁵ to 10⁻² mol L⁻¹) and a broad pH range (3.0-9.0). researchgate.netresearchgate.net Such sensors can be applied for determination in both batch and flow injection analysis (FIA) systems. researchgate.net
Voltammetry , particularly differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), can be used for the sensitive detection of illicit drugs and pharmaceuticals. researchgate.netmdpi.com By applying these techniques to modified electrodes, such as those using reduced graphene oxide, it is possible to study the electrochemical properties of a compound and develop quantitative methods with low detection limits. lodz.pl For Dextromethorphan and its analogs, the oxidation of the molecule at a specific potential on the electrode surface provides the basis for detection. researchgate.net
Development of High-Throughput Screening Assays for Research
High-Throughput Screening (HTS) is a crucial process in drug discovery that allows for the automated testing of large numbers of chemical compounds against a specific biological target. bmglabtech.com The primary goal is to identify "hits" or "leads"—compounds that affect the target in a desired manner. bmglabtech.com While HTS does not identify a drug directly, it provides the starting point for further optimization in the drug discovery pipeline. bmglabtech.com
For a compound like this compound, an HTS assay could be developed to explore its potential biological activities. Given that its parent compound, Dextromethorphan, is known to be an NMDA receptor antagonist and a sigma-1 receptor agonist, HTS assays could be designed around these targets. nih.gov
A typical HTS workflow involves:
Assay Development: Creating a robust and miniaturized assay, often in 384- or 1536-well plates, that measures a specific biological activity (e.g., receptor binding, enzyme inhibition, or a cellular response). nih.govmdpi.com
Automation: Using robotics and liquid handling devices to prepare plates, add compounds from a large library, and perform the assay steps. bmglabtech.com
Detection: Employing sensitive plate readers to measure the assay signal, which is often based on luminescence, fluorescence, or absorbance. nih.gov
Data Analysis: Utilizing specialized software to process the large datasets, identify active compounds, and rule out false positives, often through quantitative HTS (qHTS) where compounds are tested at multiple concentrations. nih.gov
While no specific HTS assays for this compound are currently published, the established HTS platforms for screening compound libraries against neurological targets could be readily adapted to investigate its pharmacological profile. mdpi.com
Future Research Trajectories and Academic Perspectives for 14 Epi Dextromethorphan
Identification of Novel Biological Targets and Therapeutic Avenues
Future research should prioritize the systematic screening of 14-epi-Dextromethorphan against a comprehensive panel of biological targets. Dextromethorphan (B48470) is known for its multi-faceted pharmacology, acting as an N-methyl-D-aspartate (NMDA) receptor antagonist, a sigma-1 receptor agonist, and a serotonin-norepinephrine reuptake inhibitor. wikipedia.orgdrugbank.comtouro.edu Its primary active metabolite, dextrorphan (B195859), is a more potent NMDA receptor antagonist. wikipedia.orgnih.gov
A crucial first step would be to determine if this compound shares these targets or if its unique stereochemistry confers affinity for novel sites. Competitive binding assays and functional studies will be essential to map its receptor-binding profile. Given that minor structural changes can dramatically alter pharmacological activity, it is plausible that this compound may exhibit different potencies or selectivities at known Dextromethorphan targets, or even interact with entirely new receptors.
Potential therapeutic avenues could emerge from these initial screenings. For instance, enhanced selectivity for the sigma-1 receptor, which is implicated in neuroprotection, could position this compound as a candidate for neurodegenerative disorders. nih.gov Alternatively, a modified profile at NMDA receptor subtypes could offer a therapeutic advantage in conditions like depression or chronic pain, potentially with a different side-effect profile than Dextromethorphan. nih.gov The exploration of its effects on inflammatory pathways is also warranted, following recent findings on Dextromethorphan's anti-inflammatory and immunomodulatory properties.
Exploration of Unique Pharmacological Properties Distinct from Dextromethorphan
A key research trajectory is to delineate the pharmacological properties of this compound that are distinct from its parent compound. This involves a head-to-head comparison of their pharmacodynamic and pharmacokinetic profiles. While Dextromethorphan is rapidly metabolized by CYP2D6 to dextrorphan, the metabolic fate of its 14-epi isomer is unknown. ricardinis.pthmdb.ca Investigating its metabolism by cytochrome P450 enzymes is critical, as any differences could lead to altered bioavailability, duration of action, and potential for drug-drug interactions.
Furthermore, the antitussive, dissociative, and neuroprotective effects of Dextromethorphan are well-documented. wikipedia.orgnih.gov Preclinical studies using established animal models should be employed to assess whether this compound retains, lacks, or has modified versions of these effects. For example, it would be of significant interest if the 14-epi isomer retained neuroprotective properties while having a reduced potential for the dissociative effects that contribute to Dextromethorphan's recreational use. wikipedia.org
| Target | Dextromethorphan (Ki in nM) | Dextrorphan (Ki in nM) | Potential Implication for this compound Research |
|---|---|---|---|
| NMDA Receptor (MK-801 site) | 500-10,000 | 30-200 | Investigate if the 14-epi configuration alters affinity, potentially separating therapeutic from dissociative effects. |
| Sigma-1 Receptor | 30-200 | 30-200 | Explore if this compound exhibits enhanced selectivity for this neuroprotective target. |
| Serotonin (B10506) Transporter (SERT) | 30-100 | >1,000 | Assess the potential for antidepressant-like activity with a potentially different pharmacological profile. |
| Norepinephrine (B1679862) Transporter (NET) | >1,000 | >1,000 | Determine if the 14-epi isomer has any significant interaction with monoamine transporters. |
Integration of Omics Technologies (Proteomics, Transcriptomics) in Mechanistic Studies
To gain a deeper understanding of the molecular mechanisms of this compound, the integration of "omics" technologies is a promising future direction. Proteomics and transcriptomics can provide an unbiased, system-wide view of the cellular changes induced by the compound.
By treating neuronal cell cultures or animal models with this compound and analyzing the subsequent changes in protein and RNA expression, researchers can identify novel signaling pathways and biological processes affected by the drug. For example, transcriptomic analysis could reveal the upregulation of neuroprotective genes or the downregulation of inflammatory markers. Proteomic studies could identify changes in protein phosphorylation or expression levels that point to the activation or inhibition of specific kinase cascades. These approaches have been successfully used to study the anti-fibrotic potential of Dextromethorphan, revealing its impact on collagen transport and the regulation of pathways involved in fibroblast differentiation. biorxiv.org
This data would be invaluable for hypothesis generation, leading to more targeted investigations into the compound's mechanism of action and potential therapeutic applications.
Application of Advanced Imaging Techniques in Preclinical Models
Advanced imaging techniques offer a non-invasive means to study the effects of this compound on the central nervous system in real-time. Techniques such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) can be employed in preclinical animal models.
PET imaging, using specific radioligands, could be used to determine the in vivo receptor occupancy of this compound at its identified targets in the brain. This would provide crucial information on the relationship between administered dose, target engagement, and behavioral effects. fMRI could be used to investigate how the compound modulates brain network activity and connectivity, which could be particularly relevant for assessing its potential in psychiatric disorders. Such studies have been conducted with Dextromethorphan, revealing its impact on brain network reconfiguration.
Potential for Development as a Research Tool in Neurobiology or Other Fields
Beyond its therapeutic potential, this compound could be developed as a valuable research tool. If it is found to have high selectivity for a particular receptor subtype or ion channel, it could be used to probe the function of that target in various physiological and pathological processes.
For instance, a highly selective sigma-1 receptor agonist derived from the this compound scaffold could be instrumental in elucidating the role of this receptor in cellular stress responses and neuroprotection. Similarly, if it demonstrates unique properties as an NMDA receptor modulator, it could serve as a tool to dissect the complex signaling pathways associated with glutamatergic neurotransmission. The development of radiolabeled versions of this compound could also lead to novel PET tracers for imaging specific receptor populations in the brain.
Q & A
Basic Research Questions
Q. How can researchers identify and differentiate 14-epi-Dextromethorphan from its stereoisomers using analytical techniques?
- Methodological Answer : Chromatographic methods such as UPLC-MS/MS are recommended for stereochemical differentiation. Utilize silica gel G 254 plates (as per European Pharmacopoeia standards) for thin-layer chromatography (TLC) to assess purity and identity. For high-resolution structural confirmation, nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, should be employed to analyze carbon skeletal differences between stereoisomers. Validate methods using reference standards and cross-check retention times against published pharmacopoeial protocols .
Q. What are the critical considerations for synthesizing this compound in a research setting?
- Methodological Answer : Focus on optimizing reaction conditions (e.g., temperature, catalysts) to minimize epimerization during synthesis. Use chiral auxiliaries or asymmetric catalysis to enhance stereoselectivity. Characterize intermediates via mass spectrometry (MS) and infrared (IR) spectroscopy to track structural integrity. Ensure purity validation using HPLC with UV detection, referencing retention indices from established methods in the literature .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity. Employ deuterated internal standards (e.g., dextromethorphan-d3) to correct for matrix effects. Validate the method using parameters per FDA and EMA guidelines: linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>80%) .
Advanced Research Questions
Q. How should researchers design experiments to investigate the pharmacokinetic contradictions between this compound and its parent compound?
- Methodological Answer : Conduct comparative in vivo studies using controlled dosing regimens in animal models. Measure plasma concentrations at fixed intervals and analyze metabolites via LC-MS/MS. Address variability by stratifying subjects based on metabolic enzymes (e.g., CYP2D6 polymorphisms). Apply pharmacokinetic modeling (non-compartmental analysis) to identify differences in half-life () and bioavailability. Reconcile contradictions by cross-referencing data with in vitro hepatic microsomal assays .
Q. What strategies resolve discrepancies in reported receptor-binding affinities of this compound?
- Methodological Answer : Perform radioligand binding assays under standardized conditions (pH, temperature) to minimize experimental variability. Use homologous competition assays to calculate values and validate results against multiple receptor subtypes (e.g., NMDA, σ-1). Apply statistical tools like Bland-Altman plots to assess inter-laboratory variability. Publish raw data and protocols to enhance reproducibility .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Document experimental parameters exhaustively, including solvent purity, instrument calibration data, and batch numbers of reagents. Use open-source software (e.g., R, Python) for data analysis to enable transparency. Share supplementary materials (e.g., NMR spectra, chromatograms) in public repositories. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. What methodologies are recommended for assessing the metabolic stability of this compound in hepatic systems?
- Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte suspensions to simulate Phase I metabolism. Quantify parent compound depletion over time via LC-MS/MS. Calculate intrinsic clearance () using the substrate depletion method. Compare results with computational models (e.g., QSAR) to predict in vivo behavior. Validate findings with crossover studies in CYP-inhibited models .
Data Management and Ethical Compliance
Q. How should researchers handle data management for studies involving this compound?
- Methodological Answer : Develop a Data Management Plan (DMP) outlining storage (secure cloud platforms), anonymization protocols, and metadata standards (e.g., Dublin Core). Use version control software (e.g., Git) for collaborative analysis. For regulatory compliance, ensure alignment with GDPR for EU-based studies and FDA 21 CFR Part 11 for electronic records .
Q. What ethical considerations apply to preclinical studies of this compound?
- Methodological Answer : Obtain approval from institutional animal care committees (IACUC) adhering to ARRIVE guidelines. Justify sample sizes via power analysis to minimize unnecessary animal use. Report adverse events (e.g., neurotoxicity) transparently in publications. For human cell lines, confirm provenance and consent documentation .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
